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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the

dissociation mechanism of nitrosyl bromide (ONBr). A comprehensive understanding of these

pathways is crucial for applications ranging from atmospheric chemistry, where ONBr can act

as a bromine reservoir impacting ozone depletion, to the precise control of chemical reactions

in various industrial and pharmaceutical contexts.[1] This document summarizes key

computational methodologies, presents quantitative data from theoretical and experimental

studies, and visualizes the complex dissociation dynamics.

Introduction to Nitrosyl Bromide and its
Dissociation
Nitrosyl bromide is a red gas with a condensation point just below room temperature.[2] It can

be formed through the reversible reaction of nitric oxide (NO) and bromine (Br₂), a reaction

notable for being one of the few third-order homogeneous gas reactions.[2] ONBr is

susceptible to photodissociation, readily breaking down into nitric oxide and bromine upon

exposure to light.[2][3] The study of its dissociation is critical for understanding its atmospheric

role and for applications requiring controlled release of NO or bromine radicals.

The dissociation of nitrosyl bromide primarily proceeds via two main channels:

ONBr → NO + Br
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ONBr → O + NBr

Theoretical studies, particularly high-level ab initio calculations, have been instrumental in

elucidating the electronic states and potential energy surfaces that govern these dissociation

pathways.

Theoretical and Experimental Data Summary
The following tables summarize key quantitative data from various theoretical and experimental

investigations into the properties and dissociation of nitrosyl bromide.

Table 1: Thermochemical and Kinetic Data for Nitrosyl Bromide

Parameter Value Method/Reference

Bond Dissociation Energy

(ON-Br)

D₀ (0 K) 117 kJ/mol (28 kcal/mol)
Calculated from equilibrium

constants[4]

D₂₉₈ (298 K)
120.1 ± 6.3 kJ/mol (28.7 ± 1.5

kcal/mol)
Thermochemical[4]

Formation Reaction (2NO +

Br₂ ⇌ 2ONBr)

Forward Rate Constant (k_f)
1.56 ± 0.20 x 10⁻³⁸

cm⁶/molecule²·s (at 293 K)

Fourier Transform Infrared

Absorption Spectroscopy[5]

Reverse Rate Constant (k_r)
2.29 ± 0.33 x 10⁻²¹

cm³/molecule·s

Fourier Transform Infrared

Absorption Spectroscopy[5]

Equilibrium Constant (K_eq) 171 ± 13 atm⁻¹
Fourier Transform Infrared

Absorption Spectroscopy[5]

Secondary Reaction (Br +

NOBr → Br₂ + NO(v))

Rate Constant
5.16 ± 0.28 x 10⁻¹²

cm³/molecule·s

Infrared Fluorescence

Detection[6]
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Table 2: Calculated Vertical Transition Energies (VTE) for Electronic States of Nitrosyl
Bromide

Electronic State VTE (eV) Oscillator Strength (f)

X¹A' 0.00 -

2¹A' 2.89 0.001

3¹A' 3.62 0.003

3¹A'' 3.68 0.001

4¹A' 6.54 0.308

Data from icMRCI-F12

calculations by Lian et al.

(2022)

[7]

Computational and Experimental Methodologies
High-Level Ab Initio Calculations
Recent theoretical investigations have employed sophisticated computational methods to map

the electronic structure and dissociation pathways of ONBr. A prominent study utilized the

following protocol:[1][7][8][9]

Software: MOLPRO2012 quantum chemistry program package.[1]

Method: The primary computational approach was the internally contracted explicitly

correlated multireference configuration interaction (icMRCI-F12) with Davidson correction.[1]

[7][8][9] This method is well-suited for describing the complex electronic structure of

molecules in their ground and excited states, particularly during bond breaking.

Initial Steps: The process began with a restricted Hartree-Fock (RHF) self-consistent field

(SCF) calculation to generate the single-configuration wavefunction of the ground state.[1]

This was followed by a state-averaged complete active space self-consistent field (SA-

CASSCF) calculation.[1]
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Analysis: These calculations yielded potential energy curves (PECs) along the N-Br and N-O

bond lengths, as well as the Br-N-O bond angle.[1][7][8][9] These PECs are crucial for

understanding the dissociation dynamics upon electronic excitation. In one study, a total of

17 electronic states were investigated at energies below 7 eV.[1][7][8][9]

Photofragment Spectroscopy
Experimental validation and exploration of the photodissociation dynamics have been carried

out using photofragment spectroscopy. A typical experimental workflow involves:[3]

Sample Preparation: Gaseous nitrosyl bromide is introduced into a vacuum chamber.

Photolysis: A tunable laser is used to excite the ONBr molecules to a specific electronic

state. Excitation wavelengths of 210 nm, 355 nm, 410 nm, and 680 nm have been used in

various studies.[3][7]

Fragment Ionization: The resulting photofragments (NO and Br) are ionized, often using

resonance-enhanced multiphoton ionization (REMPI).[3]

Detection: The ionized fragments are detected using techniques such as time-of-flight (TOF)

mass spectrometry, which allows for the determination of their kinetic energy and angular

distributions.[3]

Data Analysis: The analysis of the experimental data, including the spatial anisotropy

parameters (β) and the internal state populations (rotational, vibrational, spin-orbit) of the

fragments, provides insights into the symmetry of the excited state and the dissociation

dynamics.[3]

Dissociation Mechanisms and Pathways
Theoretical calculations have revealed the intricate details of the potential energy surfaces that

govern the dissociation of nitrosyl bromide.

Dissociation to NO + Br
The primary photodissociation pathway for ONBr in the UV-visible region is the cleavage of the

N-Br bond, leading to the formation of nitric oxide (NO) and a bromine atom (Br).[7]
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Excitation: Absorption of a photon promotes the ONBr molecule from its ground electronic

state (X¹A') to one of several excited states. For instance, excitation at 355 nm, 410 nm, and

680 nm corresponds to transitions to the 3¹A', 2¹A', and 3¹A'' states, respectively.[7]

Dissociation: These excited states are repulsive along the N-Br coordinate, leading to rapid

and direct dissociation into NO(X²Π) and Br(²Pᵤ) fragments.[7]

High-Energy Pathway: At higher excitation energies, such as at 193 nm (6.42 eV), the

optically bright 4¹A' state is populated.[7] This state can also lead to the "NO + Br" fragments.

[7]

The following diagram illustrates the general photodissociation pathway leading to NO and Br

products.

Ground State

Excited States

ONBr (X¹A')

ONBr*
(e.g., 2¹A', 3¹A', 4¹A')

Photon Absorption (hν)

NO (X²Π) + Br (²Pᵤ)

Direct Dissociation
(Repulsive N-Br Potential)

Click to download full resolution via product page

Caption: Photodissociation of ONBr to NO and Br fragments.

Dissociation to NBr + O
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The dissociation channel leading to NBr and an oxygen atom (O) is energetically less

favorable. Theoretical calculations indicate that the dissociation limits for the "NBr + O"

channels are all above 6.2 eV.[1] The potential energy curves along the N-O bond are deep

and bound, suggesting that breaking this bond requires significantly more energy.[1] However,

avoided crossings between the potential energy curves of different excited states can create

barriers along the N-O bond length, further complicating this dissociation pathway.[1]

The logical relationship for the dissociation pathways based on energy is depicted below.

Dissociation Products

ONBr

NO + Br

Lower Energy Pathway
(UV-Vis Excitation)

NBr + O

Higher Energy Pathway
(> 6.2 eV)

Click to download full resolution via product page

Caption: Energetic favorability of ONBr dissociation channels.

Conclusion
Theoretical studies, particularly those employing high-level ab initio methods, have provided a

detailed picture of the nitrosyl bromide dissociation mechanism. The primary pathway upon

photoexcitation in the UV-visible range is the rapid cleavage of the N-Br bond, proceeding

through repulsive excited electronic states. The alternative N-O bond cleavage is significantly

less favorable energetically. This fundamental understanding of the dissociation dynamics is

essential for accurately modeling the atmospheric chemistry of bromine and for the

development of technologies that rely on the controlled decomposition of nitrosyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpca.2c01354
https://pubs.acs.org/doi/10.1021/acs.jpca.2c01354
https://pubs.acs.org/doi/10.1021/acs.jpca.2c01354
https://www.benchchem.com/product/b14713873?utm_src=pdf-body-img
https://www.benchchem.com/product/b14713873?utm_src=pdf-body
https://www.benchchem.com/product/b14713873?utm_src=pdf-body
https://www.benchchem.com/product/b14713873?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14713873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pubs.acs.org [pubs.acs.org]

2. Nitrosyl bromide - Wikipedia [en.wikipedia.org]

3. pubs.aip.org [pubs.aip.org]

4. nvlpubs.nist.gov [nvlpubs.nist.gov]

5. apps.dtic.mil [apps.dtic.mil]

6. pubs.aip.org [pubs.aip.org]

7. pubs.acs.org [pubs.acs.org]

8. Theoretical Study on the Structure and Dissociation Mechanism of Electronic Excited
States of Nitrosyl Bromide Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Theoretical Insights into the Dissociation of Nitrosyl
Bromide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14713873#theoretical-studies-on-nitrosyl-bromide-
dissociation-mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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